

Application Notes: Investigating Cesamet (Nabilone) for Fibromyalgia

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Compound of Interest

Compound Name: *Cesamet*

Cat. No.: *B1212946*

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Introduction

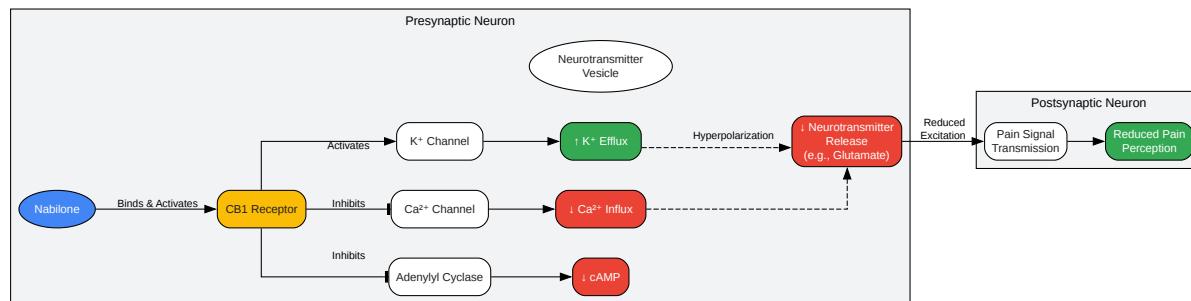
Fibromyalgia is a complex, chronic condition characterized by widespread musculoskeletal pain, fatigue, sleep disturbances, and cognitive dysfunction.^{[1][2]} Its pathophysiology is understood as a disorder of central pain processing, often referred to as central sensitization.^[3] This involves an amplification of pain signals within the central nervous system, linked to an imbalance of neurotransmitters—specifically, an excess of excitatory neurotransmitters like substance P and glutamate, and a deficiency in inhibitory ones such as serotonin and norepinephrine.^{[3][4]} Current FDA-approved treatments for fibromyalgia include pregabalin, duloxetine, and milnacipran, which aim to modulate these neurotransmitter pathways.^{[5][6][7]} However, many patients experience only partial relief, highlighting the need for alternative therapeutic strategies.

Cesamet, with its active ingredient nabilone, is a synthetic cannabinoid that mimics the action of tetrahydrocannabinol (THC).^{[8][9]} It functions as an agonist at the cannabinoid-1 (CB1) and cannabinoid-2 (CB2) receptors, which are key components of the endocannabinoid system.^{[9][10]} This system is widely distributed throughout the central and peripheral nervous systems and is involved in modulating pain, mood, and sleep.^{[9][11]} Nabilone has been approved by the FDA for treating chemotherapy-induced nausea and vomiting but is also used off-label as an adjunct therapy for chronic pain.^{[8][12]} Preliminary studies and systematic reviews have suggested that nabilone may offer modest benefits in relieving pain and improving sleep in fibromyalgia patients, making it a promising candidate for further investigation.^{[8][13][14]}

These application notes provide a detailed protocol for a robust clinical trial designed to evaluate the efficacy and safety of **Cesamet** as a therapeutic agent for fibromyalgia.

Signaling Pathway and Mechanism of Action

Nabilone exerts its effects by acting as an agonist on CB1 and CB2 receptors. The CB1 receptors are highly concentrated in the central nervous system and their activation is believed to be responsible for the analgesic and antiemetic effects.[10][15] By mimicking endogenous cannabinoids, nabilone can modulate neurotransmitter release, leading to a reduction in the perception of pain.



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Nabilone's mechanism of action on presynaptic neurons.

Clinical Trial Protocol

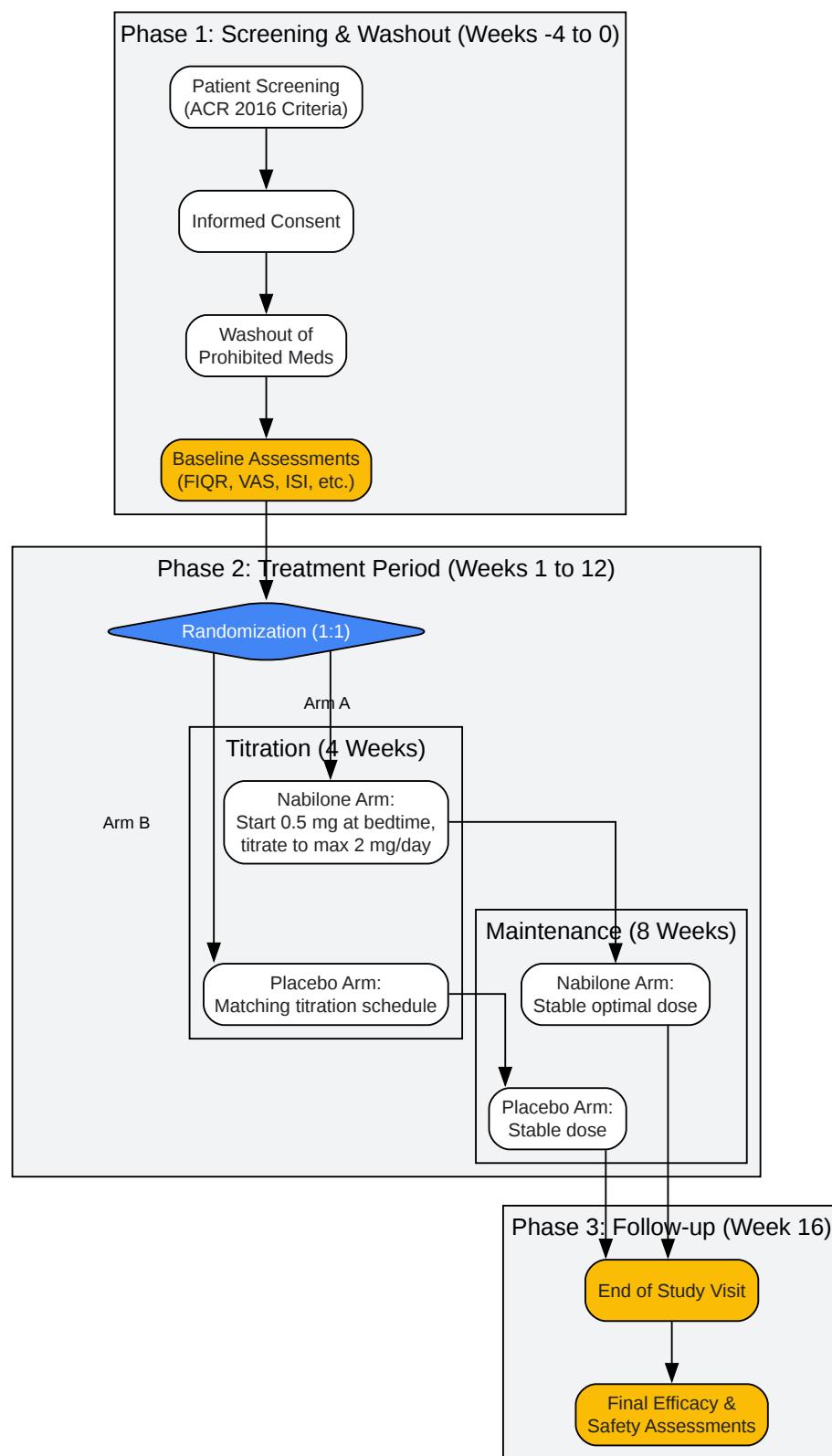
1. Study Title: A Phase III, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy and Safety of Nabilone (**Cesamet**) in Adults with Fibromyalgia.

2. Rationale: Based on promising results from smaller trials suggesting benefits for pain and sleep, a large-scale, rigorous trial is necessary to definitively establish the efficacy and safety profile of nabilone for fibromyalgia in accordance with FDA and EMA guidelines for chronic pain studies.[13][14][16][17]

3. Objectives:

- Primary Objective: To assess the efficacy of nabilone compared to placebo in reducing the severity of pain in patients with fibromyalgia.
- Secondary Objectives:
 - To evaluate the effect of nabilone on overall fibromyalgia symptoms, including physical function and fatigue.
 - To assess the impact of nabilone on sleep quality and disturbances.
 - To evaluate the effect on patient-reported global impression of change.
 - To characterize the safety and tolerability of nabilone in this population.

4. Study Design and Workflow: This study will be a randomized, double-blind, placebo-controlled, parallel-group trial conducted over 16 weeks, including a screening period, a titration phase, and a stable-dose maintenance phase.



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Clinical trial experimental workflow.

5. Patient Population:

- Inclusion Criteria:
 - Age 18-65 years.
 - Diagnosis of fibromyalgia according to the 2016 American College of Rheumatology (ACR) criteria.[16]
 - Average pain score of ≥ 4 on an 11-point Visual Analog Scale (VAS) at baseline.
 - History of chronic widespread pain for at least 3 months.[4]
 - Willing and able to provide written informed consent.
- Exclusion Criteria:
 - Diagnosis of other rheumatic or pain syndromes that could confound the assessment of fibromyalgia pain (e.g., rheumatoid arthritis).[18]
 - History of psychosis or severe anxiety disorders.[19]
 - History of substance or alcohol abuse.[20]
 - Use of other cannabinoids within 30 days of screening.
 - Clinically significant cardiovascular, renal, or hepatic disease.[20]
 - Pregnancy or lactation.
 - Initiation of new non-pharmacologic or pharmacologic therapies for fibromyalgia within 30 days of screening.

Experimental Protocols & Outcome Measures

The selection of outcome measures is critical for comprehensively assessing the multifaceted symptoms of fibromyalgia. Patient-Reported Outcomes (PROs) are the primary method for characterizing the condition.[21][22]

Primary and Secondary Efficacy Endpoints

Endpoint Type	Outcome Measure	Description	Timepoint
Primary	Change from Baseline in Pain Intensity	Measured by the daily average pain score on an 11-point Visual Analog Scale (VAS).	Week 12
Secondary	Fibromyalgia Impact Questionnaire-Revised (FIQR)	Assesses the overall impact of fibromyalgia on function, overall impact, and symptoms. A 14% change is considered clinically meaningful. [21]	Week 12
Patient Global Impression of Change (PGIC)	A 7-point scale where patients rate their overall improvement since the start of the trial.		Week 12
Insomnia Severity Index (ISI)	A 7-item self-report questionnaire assessing the nature, severity, and impact of insomnia.		Week 12
Medical Outcomes Study Sleep Scale (MOS-SS)	A 12-item patient-reported measure that assesses six dimensions of sleep.		Week 12
Beck Depression Inventory-II (BDI-II)	Measures the severity of depression.		Week 12

Safety and Tolerability	Assessed by the incidence of adverse events (AEs), vital signs, and clinical laboratory tests.	Throughout
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Protocol for Key Assessments:

- Fibromyalgia Impact Questionnaire-Revised (FIQR): This 21-item questionnaire is administered at baseline and subsequent study visits. It is divided into three domains: physical function, overall impact, and symptom severity (including pain, fatigue, sleep, and cognitive issues). Patients answer questions based on their experiences over the past 7 days. The total score ranges from 0 to 100, with higher scores indicating greater impact.[21]
- Visual Analog Scale (VAS) for Pain: Patients will use a daily electronic diary to record their average pain intensity over the last 24 hours on an 11-point scale, where 0 represents "no pain" and 10 represents "pain as bad as you can imagine." The primary endpoint will be the change in the weekly average of these daily scores from baseline to Week 12.
- Insomnia Severity Index (ISI): This 7-item self-report measure is used to quantify perceived insomnia severity. It assesses difficulty with sleep onset and maintenance, satisfaction with sleep, interference with daily functioning, and concern caused by sleep problems. Scores are summed to produce a total score from 0 to 28. It will be administered at baseline and specified follow-up visits.[14][23]

Dosing and Administration

The treatment will follow a dose-titration schedule to improve tolerability, as side effects like dizziness and drowsiness are common.[19][24]

Study Period	Week	Nabilone Group	Placebo Group
Titration	1	0.5 mg at bedtime	Matching placebo at bedtime
2	1.0 mg at bedtime	Matching placebo at bedtime	
3	1.0 mg twice daily	Matching placebo twice daily	
4	Titrate to optimal dose (max 2 mg/day) based on efficacy and tolerability	Matching placebo schedule	
Maintenance	5-12	Stable, individualized optimal dose	Stable, matching placebo

Capsules of 0.25 mg, 0.5 mg, and 1 mg will be available to allow for flexible titration.[\[24\]](#)

Study Procedures and Schedule of Assessments

Assessment	Screening (Week -4)	Baseline e (Week 0)	Week 2	Week 4	Week 8	Week 12 (End of Tx)	Follow-up (Week 16)
Informed Consent	✓						
Inclusion/Exclusion Criteria	✓	✓					
Medical History	✓						
Physical Examination	✓	✓					
Vital Signs	✓	✓	✓	✓	✓	✓	✓
Adverse Event Monitoring	✓	✓	✓	✓	✓	✓	✓
Concomitant Medications	✓	✓	✓	✓	✓	✓	✓
VAS (Pain)	✓	✓	✓	✓	✓		
FIQR	✓	✓	✓				
ISI / MOS-SS	✓	✓	✓				
PGIC	✓	✓					
BDI-II	✓	✓					

Randomization	✓
Dispense	
Study	✓
Drug	✓

Statistical Analysis

The primary efficacy analysis will be conducted on the Intent-to-Treat (ITT) population, including all randomized patients who have received at least one dose of the study drug. The change from baseline in the weekly average VAS pain score at Week 12 will be analyzed using a mixed-effects model for repeated measures (MMRM). Secondary continuous endpoints will be analyzed similarly. The PGIC will be analyzed using logistic regression. Safety analyses will be descriptive and performed on the safety population.

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